Methyl 3-methyl-4-nitrobenzoate

Antifungal Research Candida Infections Nitrobenzoate Derivatives

Methyl 3-methyl-4-nitrobenzoate (CAS 24078-21-5) is an indispensable intermediate for telmisartan synthesis, enabling a 7-step route with 54% overall yield without hazardous nitration. Its unique 3-methyl-4-nitro substitution delivers distinct electronic properties, a LogP of ~2.26–2.43, and a melting point of ~80°C that differentiate it from isomers. It also serves as a validated antifungal reference standard (MIC 39 µM vs. C. guilliermondii). Procure this specific ester to ensure synthetic fidelity and reliable analytical benchmarks.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 24078-21-5
Cat. No. B1266908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-4-nitrobenzoate
CAS24078-21-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5H,1-2H3
InChIKeyIEFONJKJLZFGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methyl-4-Nitrobenzoate (CAS 24078-21-5) Procurement Guide for Pharmaceutical Intermediates and Antifungal Research


Methyl 3-methyl-4-nitrobenzoate (CAS 24078-21-5) is a nitroaromatic ester with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol [1]. It is classified as a substituted benzoate ester, containing a methyl group at the 3-position and a nitro group at the 4-position on the aromatic ring. This compound is primarily utilized as a key intermediate in organic synthesis, notably in the preparation of pharmaceuticals . Its specific substitution pattern distinguishes it from other methyl nitrobenzoate isomers and influences its reactivity, physical properties, and biological activity in ways that are critical for precise scientific and industrial applications.

Why Methyl 3-Methyl-4-Nitrobenzoate (24078-21-5) Cannot Be Replaced by Common Methyl Nitrobenzoate Analogs


Substituting methyl 3-methyl-4-nitrobenzoate with other methyl nitrobenzoate isomers or simpler nitrobenzoate esters is not scientifically viable for applications requiring its specific substitution pattern. The presence of the 3-methyl group adjacent to the 4-nitro group alters the electronic properties of the aromatic ring, directs subsequent electrophilic substitution reactions, and modulates the compound's lipophilicity and melting point compared to non-methylated analogs [1]. These differences manifest as distinct chemical reactivity in synthetic pathways, as seen in the telmisartan synthesis where the 3-methyl group is essential for building the final molecular architecture [2]. Furthermore, its unique structure leads to differential antifungal activity against specific Candida strains when compared to other alkyl esters in the same series [3]. The following evidence quantifies these critical differences.

Quantitative Differentiation of Methyl 3-Methyl-4-Nitrobenzoate: Evidence-Based Comparison Guide for Procurement


Antifungal Activity Profile: Methyl Ester vs. Pentyl Ester Against C. guilliermondii

In a head-to-head evaluation of 11 3-methyl-4-nitrobenzoate derivatives against four Candida strains, methyl 3-methyl-4-nitrobenzoate (compound 1) demonstrated potent antifungal activity against C. guilliermondii 207, with a Minimum Inhibitory Concentration (MIC) of 39 µM. For comparison, the pentyl ester derivative (compound 6) showed an MIC of 31 µM against the same strain [1]. This indicates that while the pentyl ester has slightly higher potency, the methyl ester retains significant activity, establishing it as a relevant benchmark for structure-activity relationship (SAR) studies and a viable starting point for further optimization.

Antifungal Research Candida Infections Nitrobenzoate Derivatives

Physical Property Differentiation: Melting Point vs. Methyl Nitrobenzoate Isomers

The melting point of methyl 3-methyl-4-nitrobenzoate is a distinguishing physical property compared to its isomeric methyl nitrobenzoates. It has a reported melting point of 80°C , whereas methyl 2-nitrobenzoate melts at -13°C [1], methyl 3-nitrobenzoate melts at 78-80°C [2], and methyl 4-nitrobenzoate melts at 94-96°C . This higher melting point compared to the 2-nitro isomer and its distinction from the 3- and 4-nitro isomers is a direct consequence of the 3-methyl substitution, which influences crystal lattice packing energy. This difference is critical for analytical method development, purification by recrystallization, and solid-state formulation.

Crystallization Purification Solid Form Analysis

Lipophilicity Comparison: LogP Value Relative to Non-Methylated Analog

The calculated partition coefficient (LogP) is a key predictor of a molecule's behavior in biological systems and solvent extractions. Methyl 3-methyl-4-nitrobenzoate has a reported LogP of approximately 2.26 or 2.43 [1]. In contrast, the non-methylated analog, methyl 4-nitrobenzoate, has a lower LogP of approximately 1.80–1.90 [2]. The addition of the 3-methyl group increases lipophilicity by approximately 0.36–0.63 LogP units. This quantifiable difference means the compound will partition more favorably into organic solvents and lipid membranes, impacting its extraction efficiency, chromatographic retention, and predicted in vivo absorption.

Lipophilicity ADME Prediction Solvent Partitioning

Established Role as a Key Intermediate in a High-Yielding Telmisartan Synthesis

Methyl 3-methyl-4-nitrobenzoate is the essential starting material in a modern, optimized synthesis of the blockbuster antihypertensive drug telmisartan. A 2020 publication details a 7-step route that proceeds from commercially available 3-methyl-4-nitrobenzoic acid (via its methyl ester) to afford telmisartan in an overall yield of 54% [1]. This route was specifically designed to avoid the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which are common in older, less efficient, and more hazardous processes. The high overall yield and avoidance of problematic reagents make this specific compound a strategically important intermediate for any manufacturer or researcher aiming to produce telmisartan or its analogs using a modern, efficient protocol.

Telmisartan Synthesis Pharmaceutical Process Chemistry Antihypertensive Drugs

Validated Applications for Methyl 3-Methyl-4-Nitrobenzoate (CAS 24078-21-5)


Antifungal Drug Discovery: Structure-Activity Relationship (SAR) Studies on Candida spp.

Researchers investigating novel antifungal agents against Candida species, particularly C. guilliermondii, can procure methyl 3-methyl-4-nitrobenzoate as a reference standard and a synthetic starting point. Its documented MIC of 39 µM against C. guilliermondii 207 provides a clear benchmark for evaluating the potency of new derivatives [1]. Comparative studies with other esters in the series, such as the more potent pentyl ester, can yield critical SAR insights into the role of alkyl chain length on antifungal activity [1].

Pharmaceutical Manufacturing: Production of Telmisartan and Related Benzimidazole Antihypertensives

This compound is a validated, critical intermediate in the efficient, 7-step synthesis of telmisartan, achieving a 54% overall yield from the corresponding acid [2]. Procurement of this specific methyl ester is essential for manufacturers seeking to implement a modern, high-yielding, and safer process that avoids hazardous nitration and PPA cyclization steps. It is also a key building block for synthesizing structurally related benzimidazole-based drug candidates [2].

Analytical Method Development and Quality Control of Nitrobenzoate Esters

The distinct physical properties of methyl 3-methyl-4-nitrobenzoate, including its specific melting point of 80°C and its characteristic LogP of ~2.26-2.43 , make it a valuable reference standard for analytical chemistry. It can be used to develop and validate HPLC, GC, or TLC methods for separating and quantifying this compound in mixtures containing other nitrobenzoate isomers or reaction byproducts. Its unique properties facilitate robust quality control protocols for incoming raw materials and final products.

Medicinal Chemistry: Scaffold for Optimizing Lipophilicity and Permeability

In medicinal chemistry programs where modulating lipophilicity is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound serves as a core scaffold. Its LogP of ~2.26-2.43 is a direct consequence of the 3-methyl-4-nitro substitution pattern, providing a baseline for designing analogs with altered lipophilicity. Researchers can use this compound to explore the impact of further structural modifications on LogP and predicted membrane permeability, guiding the optimization of drug-like properties in lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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